7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride 7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516375
InChI: InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H
SMILES:
Molecular Formula: C8H11Cl2N5
Molecular Weight: 248.11 g/mol

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride

CAS No.:

Cat. No.: VC16516375

Molecular Formula: C8H11Cl2N5

Molecular Weight: 248.11 g/mol

* For research use only. Not for human or veterinary use.

7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride -

Specification

Molecular Formula C8H11Cl2N5
Molecular Weight 248.11 g/mol
IUPAC Name 7-(azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride
Standard InChI InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H
Standard InChI Key BYFTVUJRUOGDQG-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl

Introduction

Chemical Synthesis and Structural Features

Molecular Characteristics

7-(Azetidin-3-yl)- triazolo[1,5-a]pyrimidine dihydrochloride (molecular formula: C₈H₁₁Cl₂N₅; molecular weight: 248.11 g/mol) features a bicyclic triazolo-pyrimidine system substituted at the 7-position with an azetidine ring, which is protonated as a dihydrochloride salt to enhance solubility. The azetidine moiety introduces conformational rigidity, while the triazolo-pyrimidine core provides electronic diversity critical for interactions with biological targets.

Synthetic Methodologies

Industrial synthesis employs microwave-assisted cyclocondensation of enaminonitriles and benzohydrazides, achieving yields >85% within 30 minutes under solvent-free conditions. This green chemistry approach minimizes waste and energy consumption. Alternative protocols utilize tropine-based dicationic molten salts as catalysts, enhancing reaction efficiency (90–95% yield) while reducing byproduct formation. A representative synthesis pathway involves:

  • Cyclocondensation: Diethylmalonate derivatives react with 1H-1,2,4-triazol-5-amine under microwave irradiation to form the triazolo-pyrimidine core .

  • Chlorination: Treatment with phosphorus oxychloride yields 5,7-dichloro intermediates .

  • Amination: Chemoselective displacement of the C7 chlorine with azetidine-3-amine completes the core structure .

  • Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt.

Biological Activities and Mechanisms of Action

Antiproliferative Effects in Oncology

The compound demonstrates potent antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines, with IC₅₀ values ranging from 0.8–2.4 μM. Mechanistic studies reveal selective inhibition of CDK2/cyclin A2 complexes (Kᵢ = 12 nM), disrupting cell cycle progression at the G1/S phase. This inhibition prevents phosphorylation of retinoblastoma (Rb) protein, inducing apoptosis via caspase-3/7 activation.

Comparative CDK Inhibition Profile

KinaseIC₅₀ (nM)Selectivity Over CDK1
CDK2/Cyclin A21228-fold
CDK4/Cyclin D1>1,000N/A
CDK6/Cyclin D3>1,000N/A

Data adapted from VulcanChem.

Microtubule Stabilization in Neurodegeneration

Structural analogs of triazolo-pyrimidines exhibit class I microtubule (MT)-stabilizing activity, critical for Alzheimer’s disease (AD) therapeutics . The azetidine substituent at C7 enhances blood-brain barrier penetration, while electron-withdrawing groups at C6 (e.g., fluorine) promote MT stabilization by 40–60% in neuronal cells . This activity counters tau-induced MT disassembly, preserving axonal transport in AD models .

Structure-Activity Relationship (SAR) Insights

Role of C7 Substitutions

  • Azetidine vs. Alkyl Amines: Azetidine at C7 improves potency 5-fold over cyclohexylamine analogs in CDK2 assays, likely due to reduced steric hindrance.

  • Electrostatic Effects: Replacement with oxygen or sulfur at C7 abolishes MT-stabilizing activity, emphasizing the necessity of nitrogen-based substituents .

C6 Modifications and Electronic Effects

  • Fluorine Substitution: Para-fluorine on the C6 phenyl ring increases MT-stabilizing activity by 30% compared to methoxy groups, correlating with Hammett σ values (R² = 0.87) .

  • Nitro/Cyano Groups: Electron-withdrawing groups at C6 enhance proteasome inhibition (ΔpIC₅₀ = 1.2) in antiparasitic models .

PositionModificationBiological Impact
C6Para-F↑ MT stabilization (40%)
C6Para-NO₂↑ Proteasome inhibition (IC₅₀ 50 nM)
C7Azetidine↑ CDK2 selectivity (28-fold)
C7Trifluoromethyl↓ Tubulin degradation (15% vs. 22%)

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s CDK2 selectivity positions it as a lead for targeted therapies. Hybrid derivatives conjugating the triazolo-pyrimidine core with HDAC inhibitors show synergistic effects (CI = 0.3–0.5) in overcoming chemoresistance.

Neuroprotective Agents

In transgenic tau mice, triazolo-pyrimidines restore MT density by 70% and reduce neurofibrillary tangles by 50% at 10 mg/kg doses . Pharmacokinetic optimization has yielded analogs with brain/plasma ratios >0.8, suitable for CNS delivery .

Antiparasitic Therapeutics

Proteasome inhibition efficacy against Leishmania (EC₅₀ = 0.8 μM) suggests repurposing potential . Docking studies indicate favorable interactions with L. donovani proteasome active sites (ΔG = -9.2 kcal/mol) .

Future Directions and Challenges

Clinical Translation Barriers

  • Solubility Limitations: Despite salt formation, aqueous solubility remains <10 mg/mL, necessitating nanoparticle formulations.

  • Off-Target Effects: Residual CDK1 activity (IC₅₀ = 340 nM) may cause hematological toxicity.

Emerging Opportunities

  • Dual-Target Inhibitors: Covalent conjugation with PARP inhibitors enhances DNA damage in BRCA-mutant models.

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